2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid
Overview
Description
2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is a chemical compound with the molecular formula C9H14O6 and a molecular weight of 218.20 g/mol . It is a derivative of D-ribose, a naturally occurring sugar, and is often used in proteomics research . This compound is characterized by the presence of an isopropylidene group and a methyl group attached to the ribosic acid structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid can be synthesized from methyl-2,3-O-isopropylidene-beta-D-ribofuranoside . The synthesis involves the protection of the hydroxyl groups of D-ribose with an isopropylidene group, followed by methylation of the anomeric hydroxyl group. The reaction conditions typically include the use of acid catalysts and anhydrous solvents to facilitate the formation of the isopropylidene group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The isopropylidene and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid has several scientific research applications:
Biology: The compound is used in studies involving carbohydrate metabolism and enzyme interactions.
Industry: The compound is utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites. The isopropylidene and methyl groups can influence the compound’s reactivity and interactions with other molecules, affecting its overall biological activity.
Comparison with Similar Compounds
2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid can be compared with other similar compounds, such as:
Methyl-2,3-O-isopropylidene-beta-D-ribofuranoside: A precursor in the synthesis of this compound.
Methyl 2,3-O-isopropylidene-beta-D-ribofuranosiduronic acid: Another derivative of D-ribose with similar structural features.
1-Methoxy-2,3-O-isopropylidene-beta-D-ribofuranosyl-5-carboxylic acid: A compound with a carboxylic acid group, used in similar research applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3aR,4R,6S,6aS)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-9(2)14-4-5(7(10)11)13-8(12-3)6(4)15-9/h4-6,8H,1-3H3,(H,10,11)/t4-,5+,6-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFKDZSYIKUCGF-BYPJNBLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(=O)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](O1)[C@@H](O[C@@H]2C(=O)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448844 | |
Record name | ST092333 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54622-95-6 | |
Record name | ST092333 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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